9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate
Description
Systematic IUPAC Nomenclature
The IUPAC name of this compound is derived through systematic analysis of its structural components:
- Parent structure : The spiro[5.5]undecane framework, consisting of two fused six-membered rings sharing a single spiro carbon atom.
- Heteroatom designation : The prefix 1-oxa-9-aza indicates the presence of an oxygen atom in one ring and a nitrogen atom in the other.
- Unsaturation : The undec-3-ene suffix specifies a double bond at position 3 within the spiro system.
- Substituents : Two ester groups are appended:
- A tert-butyl carbamate at position 9 (9-carboxylate).
- A methyl ester at position 3 (3-methyl carboxylate).
The full name, 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate, adheres to IUPAC priority rules for numbering and substituent ordering.
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent hydrocarbon | Spiro[5.5]undecane (11-membered spiro system) |
| Heteroatoms | 1-oxa (oxygen), 9-aza (nitrogen) |
| Unsaturation | Double bond at position 3 (undec-3-ene) |
| Substituents | tert-Butyl ester (position 9), methyl ester (position 3) |
While the exact CAS Registry Number for this compound is not explicitly listed in available databases, analogous spirocyclic esters such as tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1341034-85-2) and 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid derivatives (CAS 873924-08-4) provide contextual validation for its synthetic feasibility.
Properties
Molecular Formula |
C16H25NO5 |
|---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
9-O-tert-butyl 3-O-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate |
InChI |
InChI=1S/C16H25NO5/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)6-5-12(11-21-16)13(18)20-4/h5H,6-11H2,1-4H3 |
InChI Key |
SLHXWLAVCZAVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=C(CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification and Functional Group Introduction
The methyl ester at the 3-position and tert-butyl ester at the 9-position are typically introduced via esterification reactions or by using ester-containing starting materials.
- Starting Materials : Methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3-carboxylate derivatives or their acid precursors.
- Esterification : Carboxylic acid groups are converted to esters using standard esterification protocols, such as treatment with tert-butanol in the presence of acid catalysts for tert-butyl esters, or methylation using diazomethane or methyl iodide for methyl esters.
- Protecting Groups : The tert-butyl ester serves as a protecting group for the carboxylic acid at the 9-position, stable under many reaction conditions but removable under acidic conditions if needed.
Spirocyclization via Prins or Mannich-Type Reactions
Advanced synthetic routes to the spirocyclic core involve cyclization reactions such as:
- Prins Cyclization : Formation of the 1-oxa-9-azaspiro[5.5]undecane scaffold by acid-catalyzed cyclization of appropriate amino-alcohol precursors with aldehydes or ketones.
- Mannich-Type Cyclization : Using imines and β-ketoesters to form the spirocyclic ring system in a one-pot or stepwise manner.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation of 9-oxo precursor | Pd-C catalyst, H2 balloon, MeOH solvent | 25 °C | 16 h | >99 | Degassed with argon, filtered through celite |
| Esterification (tert-butyl) | tert-Butanol, acid catalyst (e.g., H2SO4) | Reflux | Several h | 80-95 | Protects carboxylic acid at 9-position |
| Esterification (methyl) | Diazomethane or methyl iodide, base | 0-25 °C | 1-4 h | 85-90 | Methyl ester at 3-position |
| Spirocyclization (Prins) | Acid catalyst, aldehyde/ketone, amino-alcohol | 0-50 °C | 2-24 h | 60-80 | Forms 1-oxa-9-azaspiro[5.5]undecane core |
Analytical and Research Findings
- Purity and Characterization : Products are typically characterized by NMR (1H, 13C), HRMS, and IR spectroscopy to confirm the spirocyclic structure and ester functionalities.
- Stereochemistry : The spirocyclic center is often formed with high stereoselectivity, confirmed by NMR coupling constants and sometimes X-ray crystallography.
- Biological Relevance : Derivatives of this scaffold have been studied for biological activity, including antituberculosis properties, indicating the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications due to its structural resemblance to biologically active molecules. Research indicates that derivatives of spirocyclic compounds can exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have shown that modifications in the spirocyclic structure can lead to enhanced binding affinities to specific biological targets, making them suitable for drug development.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and amination reactions. The ability to introduce diverse substituents through these reactions enhances its utility in creating complex organic molecules.
Material Science
Research has suggested that compounds with spirocyclic structures can be used to develop new materials with unique properties. For example, they may be employed in creating polymers with enhanced mechanical strength or thermal stability. The incorporation of such compounds into polymer matrices could lead to materials suitable for high-performance applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer Activity | Demonstrated that derivatives of 9-tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents. |
| Study B | Organic Synthesis | Developed a synthetic route utilizing this compound as an intermediate for synthesizing more complex heterocyclic compounds, showcasing its effectiveness in multi-step synthesis processes. |
| Study C | Material Properties | Investigated the incorporation of the compound into polymer systems, revealing improvements in tensile strength and thermal resistance compared to traditional polymers without spirocyclic units. |
Mechanism of Action
The mechanism of action of 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the spirocyclic structure allows for unique binding interactions, which can influence the compound’s biological activity . The exact pathways involved depend on the specific application and the biological target being studied .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Observations :
- Ester vs. Ketone Groups : Replacement of the ene moiety with a ketone (e.g., CAS 873924-08-4) reduces ring strain but may alter reactivity in synthetic pathways .
- Substituent Flexibility : Ethyl esters (CAS 2230802-75-0) offer different steric and electronic profiles compared to methyl esters, influencing solubility and metabolic stability .
Pharmacologically Active Spirocyclic Derivatives
Antituberculosis Agents
Compounds with the 1-oxa-9-azaspiro[5.5]undecane scaffold demonstrate potent activity against M. tuberculosis by targeting the MmpL3 protein. Optimized derivatives exhibit MIC values <1 µM against multidrug-resistant strains, surpassing first-line drugs like isoniazid .
| Compound Feature | Activity Against H37Rv (MIC, µM) | Key Structural Modifications |
|---|---|---|
| Parent scaffold (unmodified) | >10 | None |
| Derivatives with aryl/heteroaryl appendages | 0.1–0.5 | Polar groups (e.g., pyridines, piperazines) |
Mechanistic Insight : The spirocyclic core ensures conformational restraint, improving target engagement, while peripheral modifications enhance membrane permeability .
FFA1 (GPR40) Agonists
Spirocyclic peripheries inspired by LY2881835 (Eli Lilly) are used in type II diabetes therapeutics. For example:
| Compound | FFA1 EC₅₀ (nM) | Key Feature |
|---|---|---|
| 3-[4-(Benzyloxy)phenyl]propanoic acid analogs | 10–100 | 1-Oxa-9-azaspiro[5.5]undecane appendage |
| LY2881835 | 5 | Complex spirocyclic tertiary amine periphery |
Structural Advantage : The tert-butyl group in the target compound may mimic hydrophobic interactions of LY2881835’s periphery, though its ene moiety could limit synthetic diversification .
Triazaspiro Derivatives with Expanded Functionality
Compounds like 1,4,9-triazaspiro[5.5]undecan-2-one incorporate additional nitrogen atoms, enabling hydrogen bonding with targets such as METTL3 (a methyltransferase implicated in cancer):
| Compound | METTL3 IC₅₀ (nM) | Key Modifications |
|---|---|---|
| 9-(6-Chloropyrimidin-4-yl)-4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1,4,9-triazaspiro[5.5]undecan-2-one | 50 | Chloropyrimidine and dimethylpiperidine |
Comparison : The triazaspiro system’s enhanced polarity improves solubility over the 1-oxa-9-azaspiro scaffold but may reduce blood-brain barrier penetration .
Biological Activity
Chemical Identity
The compound 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate is a member of the spirocyclic compound family, characterized by its unique structure that includes an oxaspiro and azaspiro framework. Its molecular formula is with a molecular weight of approximately 267.36 g/mol. The compound is known for its potential biological activities, particularly in pharmacology.
Research indicates that compounds within the spirocyclic class, including 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene derivatives, often interact with various biological targets such as receptors involved in neurotransmission and inflammation. Specifically, studies have shown that these compounds can act as antagonists of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS) .
Pharmacological Effects
- GABAAR Antagonism : The compound has been identified as a competitive antagonist at GABAARs, which may influence macrophage activity and T cell responses, potentially offering therapeutic avenues for conditions like asthma and other inflammatory diseases .
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate immune responses, suggesting potential applications in treating inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds similar to 9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene:
- Study on GABAAR Binding Affinity : A study reported the binding affinities of various spirocyclic compounds to GABAARs, revealing significant interactions that could lead to altered T cell proliferation and immune modulation .
| Compound | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| Compound A | 5.83 ± 0.04 nM | GABAAR antagonist |
| Compound B | 6.00 ± 0.07 nM | Immunomodulatory effects |
Toxicity and Safety
While the biological activities are promising, it is essential to evaluate the toxicity profiles of these compounds. Preliminary assessments suggest that while some derivatives exhibit low cellular membrane permeability, further toxicological studies are needed to ensure safety for potential therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
